molecular formula C8H11F3N4S B5673255 Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- CAS No. 57709-34-9

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B5673255
CAS No.: 57709-34-9
M. Wt: 252.26 g/mol
InChI Key: QJSFDLRMJWUTTC-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains a piperazine ring substituted with a methyl group and a trifluoromethyl-thiadiazole moiety

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction may yield piperazine derivatives with reduced functional groups .

Scientific Research Applications

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl-thiadiazole moiety is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- is unique due to the combination of the piperazine ring and the trifluoromethyl-thiadiazole moiety. This combination imparts specific physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSFDLRMJWUTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206419
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-34-9
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057709349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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